molecular formula C15H18BNO4 B7960225 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylic acid

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylic acid

Cat. No.: B7960225
M. Wt: 287.12 g/mol
InChI Key: VZELQZCQPJHMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylic acid is an organic compound that features both boronic ester and indole functionalities. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic ester group makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylic acid typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of 1H-indole-4-carboxylic acid using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylic acid is unique due to the combination of the indole and boronic ester functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its indole moiety provides biological activity, while the boronic ester group facilitates cross-coupling reactions, making it valuable in both medicinal chemistry and materials science .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-8-10-9(13(18)19)6-5-7-11(10)17-12/h5-8,17H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZELQZCQPJHMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.